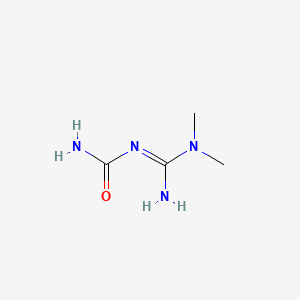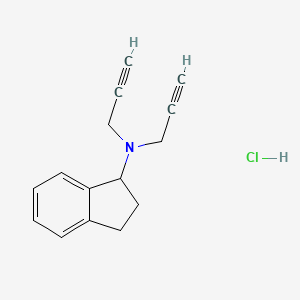
N,N-Dimetilamidino Urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylamidino Urea, also known as N-Carbonylguanidine, is an organic compound with the molecular formula C₄H₁₀N₄O and a molecular weight of 130.15 g/mol . It is a white crystalline solid that is stable at room temperature and has good solubility in water and most organic solvents . This compound is an intermediate in the electrochemical oxidation of Metformin, a widely used oral antidiabetic drug .
Aplicaciones Científicas De Investigación
N,N-Dimethylamidino Urea has several scientific research applications:
Mecanismo De Acción
Target of Action
N,N-Dimethylamidino Urea, also known as (E)-[amino(dimethylamino)methylidene]urea, is an intermediate in the electrochemical oxidation of Metformin . The primary target of this compound is the metabolic pathway of Metformin .
Mode of Action
The compound interacts with its target by participating in the electrochemical oxidation process of Metformin . This interaction results in changes in the metabolic pathway of Metformin .
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
N,N-Dimethylamidino Urea plays a role in the metabolic pathway of Metformin It interacts with various enzymes and proteins during this process
Cellular Effects
The cellular effects of N,N-Dimethylamidino Urea are primarily related to its role in the metabolism of Metformin It may influence cell function through its impact on cellular metabolism
Molecular Mechanism
The molecular mechanism of N,N-Dimethylamidino Urea involves its role as an intermediate in the electrochemical oxidation of Metformin It may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
N,N-Dimethylamidino Urea is involved in the metabolic pathway of Metformin It may interact with various enzymes and cofactors during this process
Métodos De Preparación
N,N-Dimethylamidino Urea can be synthesized through various methods. One common method involves the reaction of dimethylamine with isocyanic acid under neutral or weakly basic conditions . The reaction mixture is typically stirred at room temperature or slightly heated for several hours. The product is then isolated through crystallization, washed, and dried.
Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and can be scaled up for industrial production. The reaction conditions promote high chemical purity and yield, making it suitable for large-scale synthesis.
Análisis De Reacciones Químicas
N,N-Dimethylamidino Urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles to form substituted urea compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions are typically urea derivatives and amine derivatives .
Comparación Con Compuestos Similares
N,N-Dimethylamidino Urea is similar to other urea derivatives, such as:
- N-Methylurea
- N,N-Diethylurea
- N,N-Dimethylurea
Compared to these compounds, N,N-Dimethylamidino Urea is unique due to its role as an intermediate in the metabolism of Metformin. This makes it particularly valuable in the study of type 2 diabetes and the development of antidiabetic drugs .
Propiedades
Número CAS |
98026-16-5 |
|---|---|
Fórmula molecular |
C4H10N4O |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(N,N-dimethylcarbamimidoyl)urea |
InChI |
InChI=1S/C4H10N4O/c1-8(2)3(5)7-4(6)9/h1-2H3,(H4,5,6,7,9) |
Clave InChI |
LZEBBXWIHQNXLJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=NC(=O)N)N |
SMILES canónico |
CN(C)C(=N)NC(=O)N |
Sinónimos |
N-[(Dimethylamino)iminomethyl]Urea; N3-Desamidino,N3-carbamoyl Metformin; N3-Desamidino,N3-hydroxyimidoyl Metformin; Metformin Hydroxy Analog |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)





